2-methyl-N'-[(E)-(2-nitrophenyl)methylidene]quinoline-4-carbohydrazide
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Overview
Description
2-methyl-N’-[(E)-(2-nitrophenyl)methylidene]quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with the nitrogen atom bonded to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-[(E)-(2-nitrophenyl)methylidene]quinoline-4-carbohydrazide typically involves the condensation reaction between 2-methylquinoline-4-carbohydrazide and 2-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N’-[(E)-(2-nitrophenyl)methylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of corresponding amines from the hydrazone linkage.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-N’-[(E)-(2-nitrophenyl)methylidene]quinoline-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It can be used as an intermediate in the synthesis of dyes and other organic compounds.
Mechanism of Action
The mechanism of action of 2-methyl-N’-[(E)-(2-nitrophenyl)methylidene]quinoline-4-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N’-[(E)-(4-nitrophenyl)methylidene]quinoline-4-carbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]quinoline-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]quinoline-4-carbohydrazide
Uniqueness
2-methyl-N’-[(E)-(2-nitrophenyl)methylidene]quinoline-4-carbohydrazide is unique due to the presence of the nitro group at the ortho position, which influences its reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H14N4O3 |
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Molecular Weight |
334.3 g/mol |
IUPAC Name |
2-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C18H14N4O3/c1-12-10-15(14-7-3-4-8-16(14)20-12)18(23)21-19-11-13-6-2-5-9-17(13)22(24)25/h2-11H,1H3,(H,21,23)/b19-11+ |
InChI Key |
PEMGBNOCXKGNHM-YBFXNURJSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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